Decyl disulfide

Übersicht

Beschreibung

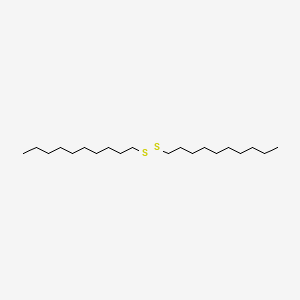

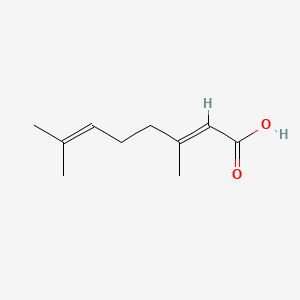

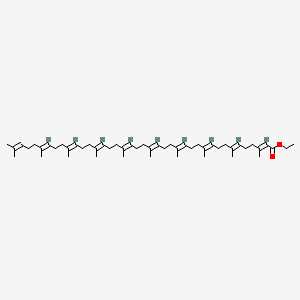

Decyl disulfide is a chemical compound with the molecular formula C20H42S2 . It is a disulfide, which means it contains a sulfur-sulfur bond.

Synthesis Analysis

The synthesis of disulfides like this compound can be achieved through various methods. One approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical alkyl- and aryltetrasulfides . Another method involves the use of a small molecule, ultraviolet-light, and palladium for chemo- and regio-selective activation of cysteine, which enables the one-pot formation of multiple disulfide bonds in various peptides and proteins .

Molecular Structure Analysis

The molecular structure of this compound consists of a chain of carbon atoms with sulfur atoms attached. The exact 3D structure can be viewed using specific software .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been used as a surfactant in top-down proteomics, where it was shown to be compatible with direct electrospray ionization (ESI)-MS analysis and reversed-phase liquid chromatography (RPLC)-MS analysis of proteins and protein complexes . Another study reported the decatungstate-catalyzed radical disulfuration through direct C-H functionalization for the preparation of unsymmetrical disulfides .

Wissenschaftliche Forschungsanwendungen

Trypanocidal Activity

Decyl disulfide has been explored for its trypanocidal activity. In a study, tetraethylthiuram disulfide, a similar compound, showed significant inhibitory effects against Trypanosoma cruzi, a parasite causing Chagas' disease, suggesting potential applications of disulfides like this compound in parasite control (Lane et al., 1996).

Antineoplastic Activity

Research has been conducted on the antineoplastic (anti-cancer) activity of decyl and phenyl disulfide derivatives. These compounds, including this compound, showed cytotoxicity towards cancer cells by depleting cellular glutathione levels, which could have therapeutic implications in cancer treatment (Kirk Dl, 1987).

Neurotoxicity Studies

Disulfide compounds, similar to this compound, have been studied for their neurotoxic effects. One study investigated the neurotoxicity of carbon disulfide and carbonyl sulfide, highlighting the potential risks associated with exposure to disulfide compounds (Sills et al., 2005).

Drug Delivery Systems

Disulfide bonds, such as those in this compound,are integral in developing reduction-responsive drug-delivery systems for cancer therapy. For example, research on disulfide bond-driven oxidation- and reduction-responsive prodrug nanoassemblies has shown promising results in drug release and antitumor efficacy, demonstrating the potential of disulfide-based materials in medical applications (Sun et al., 2018).

Control of Disulfide Stability

Studies have focused on controlling the stability of disulfide bonds, like those in this compound, under various conditions. This research is vital for engineering redox-sensitive materials and drug delivery systems, showing that the microenvironment significantly affects disulfide bond stability (Wu et al., 2013).

Self-Healing Elastomers

The use of aromatic disulfides, similar to this compound, has been reported in creating self-healing elastomers. These materials demonstrate significant healing efficiency at room temperature without external intervention, indicating their potential in various industrial applications (Rekondo et al., 2014).

Toxicity Studies

The toxicity of disulfide compounds, including this compound analogs, has been studied extensively. For instance, research on the toxicity of disulfides to isolated hepatocytes and mitochondria reveals that disulfide metabolites can be significantly more toxic than their parent drugs, emphasizing the importance of understanding their toxicological profiles (Jatoe et al., 1988)

Safety and Hazards

Zukünftige Richtungen

Research on disulfides, including Decyl disulfide, is ongoing. For instance, a recent study demonstrated that this compound surface treatment improved the photoluminescence quantum yield and stability of blue-emitting CsPbBr3 nanoplatelets . This suggests potential applications in high-quality displays. Another study discussed the potential of therapeutic peptides, which often contain disulfide bonds, in drug discovery .

Eigenschaften

IUPAC Name |

1-(decyldisulfanyl)decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJPKRIELSFBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSSCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146874 | |

| Record name | Decyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10496-18-1 | |

| Record name | Decyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of decyl disulfide?

A1: this compound is a symmetrical disulfide with the molecular formula C20H42S2 and a molecular weight of 346.67 g/mol. [, , , , , , ] While specific spectroscopic data wasn't detailed in the provided research, disulfides are generally characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q2: How does this compound interact with gold surfaces?

A2: Research indicates that this compound demonstrates a strong affinity for gold surfaces. [, , ] It forms self-assembled monolayers (SAMs) on gold through a chemisorption process, where the sulfur atoms in the disulfide bond strongly interact with the gold atoms. This interaction is highly selective, as evidenced by Auger electron spectroscopy studies showing significantly higher adsorption on gold compared to silicon nitride. []

Q3: Can this compound be used to modify gold microstructures?

A3: Yes, this compound can be used for the selective functionalization of gold microstructures. [] For instance, researchers have successfully employed bis[10-(ferrocenylcarbonyl)decyl] disulfide to modify gold microelectrodes. The disulfide preferentially chemisorbs onto the gold surface, leaving the silicon nitride substrate largely unaffected. []

Q4: Does the length of the alkyl chain in a disulfide affect its interaction with gold?

A4: Yes, the length of the alkyl chain in a disulfide can influence its interaction with gold, specifically in the context of forming mixed SAMs. Studies using 11-hydroxyundecyl this compound (HDD) on gold surfaces revealed that at temperatures above 250 K, HDD undergoes phase separation, forming distinct regions of decanethiolate and hydroxyundecylthiolate. [] This suggests that differences in alkyl chain length and terminal group functionality can drive phase separation within a mixed SAM on gold.

Q5: What happens to this compound at high temperatures on a gold surface?

A5: At temperatures above 450 K, this compound SAMs on gold surfaces begin to desorb. [] The desorption process results in different chemisorbed states on the gold, similar to those observed for decanethiol and mercaptoundecanol SAMs. This suggests that the disulfide bond can break at these elevated temperatures, leading to the formation of thiolate species on the gold surface.

Q6: Are there alternatives to this compound for specific applications?

A6: While this compound offers valuable properties, alternatives exist depending on the application. For instance, in top-down proteomics, the nonionic surfactant n-dodecyl-β-D-maltoside (DDM) is widely used but can interfere with mass spectrometry. Researchers developed n-decyl-disulfide-β-D-maltoside (DSSM) as a cleavable alternative. [] DSSM mimics DDM's properties but incorporates a cleavable disulfide bond, enabling surfactant removal before MS analysis, thus highlighting the adaptability of disulfide chemistry for tailoring materials to specific needs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

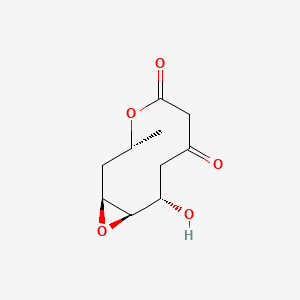

![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-3H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B1670100.png)